molecular formula C10H17N3O B13598684 3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol

3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol

Cat. No.: B13598684
M. Wt: 195.26 g/mol
InChI Key: KGXMMXOYFLKIEP-UHFFFAOYSA-N
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Description

3-((1-Ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol (CAS 1341606-21-0) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research . This compound features a pyrrolidin-3-ol scaffold linked to a 1-ethyl-1H-pyrazole group, giving it a molecular formula of C₁₀H₁₇N₃O and a molecular weight of 195.26 g/mol . Its structure, with hydrogen bond donors and acceptors, makes it a valuable intermediate in the synthesis of more complex molecules. Compounds with similar pyrrolidine and pyrazole motifs are frequently investigated as key scaffolds in the development of potential therapeutics, including kinase inhibitors . Researchers utilize this building block to explore structure-activity relationships in drug discovery projects. Please note that this product is For Research and Further Manufacturing Use Only. It is not intended for direct human or animal use . Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. This compound has associated hazard statements H315, H319, and H320, indicating it can cause skin and eye irritation . Appropriate precautionary measures, including wearing protective equipment and handling in a well-ventilated place, should always be taken.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

3-[(1-ethylpyrazol-4-yl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C10H17N3O/c1-2-13-7-9(6-12-13)5-10(14)3-4-11-8-10/h6-7,11,14H,2-5,8H2,1H3

InChI Key

KGXMMXOYFLKIEP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CC2(CCNC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with pyrrolidine in the presence of a reducing agent. The reaction is carried out under mild conditions, often at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-((1-Ethyl-1h-pyrazol-4-yl)methyl)pyrrolidin-3-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target proteins and lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Their Impacts

The primary structural differences between 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol and its analogs lie in pyrazole substituents. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Pyrazole Substituents Key Features
Target Compound C₁₁H₁₇N₃O* ~209.28* 1-Ethyl at N1; no 3,5 substituents Reduced steric bulk, higher polarity
3-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol C₁₂H₂₁N₃O 223.31 1-Ethyl at N1; 3,5-dimethyl Increased lipophilicity, potential metabolic stability

*Calculated based on structural formula.

Key Observations:
  • Lipophilicity : The dimethyl-substituted analog (C₁₂H₂₁N₃O) has a higher molecular weight and likely greater lipophilicity due to additional methyl groups. This could enhance membrane permeability but reduce aqueous solubility.
  • Stereochemical Considerations : Both compounds retain the pyrrolidin-3-ol moiety, which introduces a chiral center. Stereochemistry could influence receptor binding or enzymatic activity, though specific data are lacking.

Hypothetical Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, pyrazole-pyrrolidine hybrids are frequently explored for CNS activity. For example:

  • Antimicrobial Activity : Pyrazole derivatives often exhibit antibacterial or antifungal properties, which may be modulated by substituent patterns.

Biological Activity

3-((1-Ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-ol, also known as 3-Pyrrolidinol, 3-[(1-ethyl-1H-pyrazol-4-yl)methyl]- (CAS: 1341606-21-0), is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C10H17N3O
  • Molar Mass: 195.26 g/mol

The structural formula of the compound features a pyrrolidine ring substituted with a pyrazole moiety, which is crucial for its biological activity.

Antitumor Activity

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Pyrazoles have been shown to inhibit various cancer-related pathways, making them promising candidates for cancer therapy.

Case Study: Anticancer Properties

A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a potential synergistic effect that could improve treatment outcomes for resistant cancer types .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties. Pyrazole derivatives are recognized for their effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMIC (mg/mL)
3-PyrrolidinolStaphylococcus aureus0.0039
3-PyrrolidinolEscherichia coli0.025

This table summarizes the Minimum Inhibitory Concentration (MIC) values for the compound against selected pathogens, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, the compound exhibits anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The anti-inflammatory activity is often attributed to the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in response to lipopolysaccharide (LPS) stimulation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrazole ring or the pyrrolidine structure can significantly influence its pharmacological properties.

Key Findings:

  • Substitution Patterns: Variations in substituents on the pyrazole ring can enhance or reduce biological activity.
  • Ring Size and Flexibility: The pyrrolidine ring's size and flexibility contribute to the compound's ability to interact with biological targets effectively.

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